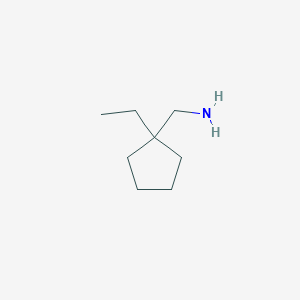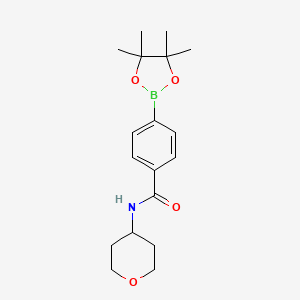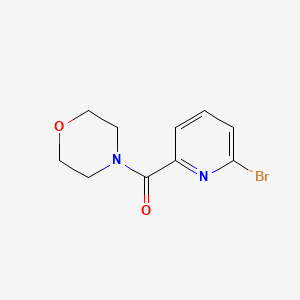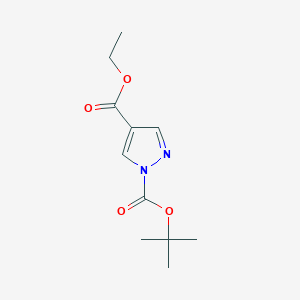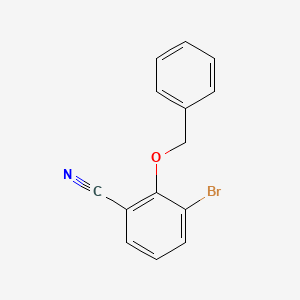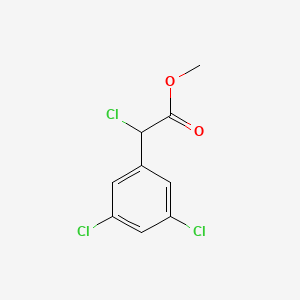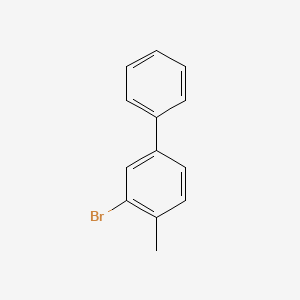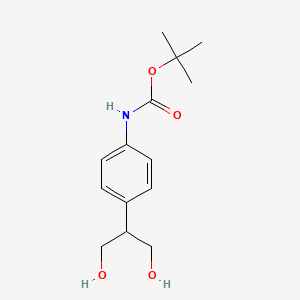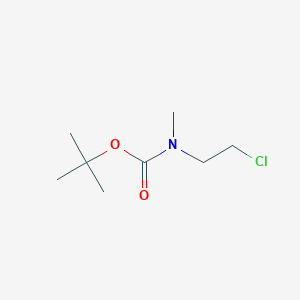
1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine
Overview
Description
The compound “1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine” is likely a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Bromo-4-fluorobenzyl” part suggests that it has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a bromine atom at the 2nd position and a fluorine atom at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-methylpiperazine with 2-bromo-4-fluorobenzyl bromide . This is a nucleophilic substitution reaction, where the nitrogen atom in the piperazine ring attacks the carbon atom in the benzyl bromide, kicking off the bromine atom.Mechanism of Action
1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine acts on the 5-HT2A, 5-HT2C, and 5-HT1A receptors, as well as the sigma-1 receptor. At the 5-HT2A receptor, this compound acts as an agonist, which means that it binds to the receptor and activates it. At the 5-HT2C receptor, this compound acts as an antagonist, which means that it binds to the receptor and blocks the action of other agonists. At the 5-HT1A receptor, this compound acts as an agonist, which means that it binds to the receptor and activates it. At the sigma-1 receptor, this compound acts as an agonist, which means that it binds to the receptor and activates it.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including modulation of neurotransmitter activity, inhibition of monoamine oxidase, and modulation of calcium channels. It has also been found to have antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It also has a relatively low toxicity, making it safe to use in laboratory experiments. The main limitation of this compound is that it is not as potent as some other compounds, such as serotonin agonists.
Future Directions
1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine has potential applications in the treatment of neuropsychiatric disorders, such as anxiety, depression, and Parkinson’s disease. Further research is needed to determine the efficacy of this compound in these disorders. Additionally, this compound could be used in combination with other compounds to enhance the efficacy of existing treatments. Additionally, further research is needed to explore the potential of this compound as an antidepressant. Finally, this compound could be used to develop new drugs for the treatment of neuropsychiatric disorders.
Scientific Research Applications
1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine has been studied extensively in scientific research due to its ability to modulate the activity of certain neurotransmitters. It has been found to act as an agonist at the 5-HT2A receptor, an antagonist at the 5-HT2C receptor, and an agonist at the 5-HT1A receptor. It has also been found to act as an agonist at the sigma-1 receptor. These properties make this compound an attractive compound for the study of neuropsychiatric disorders, such as anxiety, depression, and Parkinson’s disease.
properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIXOSQYRRYZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




